molecular formula C3H5NaO3 B13389861 sodium;(2R)-2-hydroxy(1,2,3-13C3)propanoate

sodium;(2R)-2-hydroxy(1,2,3-13C3)propanoate

Cat. No.: B13389861
M. Wt: 115.038 g/mol
InChI Key: NGSFWBMYFKHRBD-VWYRXKAGSA-M
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Description

It is a derivative of sodium propionate, a common food preservative, and is used as a tracer in metabolic studies. The compound is characterized by the presence of three carbon atoms labeled with the stable isotope carbon-13, which makes it useful in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;(2R)-2-hydroxy(1,2,3-13C3)propanoate typically involves the incorporation of carbon-13 into the propionate structure. One common method is the reaction of labeled propionic acid with sodium hydroxide to form the sodium salt. The reaction conditions usually involve:

    Reactants: Labeled propionic acid (1,2,3-13C3) and sodium hydroxide.

    Solvent: Water or an appropriate organic solvent.

    Temperature: Room temperature to slightly elevated temperatures.

    Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactants: Large quantities of labeled propionic acid and sodium hydroxide.

    Controlled Environment: Industrial reactors with precise temperature and pH control.

    Purification: Crystallization or other purification techniques to obtain high-purity sodium propionate-13C3.

Chemical Reactions Analysis

Types of Reactions

Sodium;(2R)-2-hydroxy(1,2,3-13C3)propanoate undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding carboxylates.

    Reduction: Reduction reactions can yield alcohols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the hydroxyl group with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, sulfonates.

Major Products

    Oxidation: Carboxylates.

    Reduction: Alcohols.

    Substitution: Various substituted propionates.

Scientific Research Applications

Sodium;(2R)-2-hydroxy(1,2,3-13C3)propanoate is widely used in scientific research due to its stable isotope labeling. Some applications include:

    Metabolic Studies: Used as a tracer to study metabolic pathways and fluxes.

    NMR Spectroscopy: Helps in the identification and quantification of metabolites in biological samples.

    Biological Research: Investigates the role of propionate in cellular processes and its effects on health.

    Industrial Applications: Used in the synthesis of labeled compounds for various industrial processes.

Mechanism of Action

The mechanism of action of sodium;(2R)-2-hydroxy(1,2,3-13C3)propanoate involves its incorporation into metabolic pathways. The labeled carbon atoms allow researchers to track the compound’s movement and transformation within biological systems. Key molecular targets and pathways include:

    Gluconeogenesis: The compound is used to study the conversion of propionate to glucose in the liver.

    Pyruvate Recycling: Investigates the recycling of pyruvate in metabolic cycles.

Comparison with Similar Compounds

Sodium;(2R)-2-hydroxy(1,2,3-13C3)propanoate can be compared with other similar compounds, such as:

    Sodium pyruvate-13C3: Another labeled compound used in metabolic studies.

    Methyl 2,3-Bis(phosphonooxy)propanoate-13C3 Sodium Salt: Used in synthetic chemistry and metabolic research.

    3-(1H-Imidazol-1-yl)propionate-1,2,3-13C3 Sodium Salt: Utilized in biochemical studies.

These compounds share the common feature of carbon-13 labeling, which makes them valuable tools in research. this compound is unique in its specific applications and the types of studies it facilitates.

Properties

Molecular Formula

C3H5NaO3

Molecular Weight

115.038 g/mol

IUPAC Name

sodium;(2R)-2-hydroxy(1,2,3-13C3)propanoate

InChI

InChI=1S/C3H6O3.Na/c1-2(4)3(5)6;/h2,4H,1H3,(H,5,6);/q;+1/p-1/t2-;/m1./s1/i1+1,2+1,3+1;

InChI Key

NGSFWBMYFKHRBD-VWYRXKAGSA-M

Isomeric SMILES

[13CH3][13C@H]([13C](=O)[O-])O.[Na+]

Canonical SMILES

CC(C(=O)[O-])O.[Na+]

Origin of Product

United States

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